molecular formula C9H6ClNOS B090966 5-Chloro-3-phenyl-1,2-thiazol-4-ol CAS No. 19389-32-3

5-Chloro-3-phenyl-1,2-thiazol-4-ol

Cat. No. B090966
CAS RN: 19389-32-3
M. Wt: 211.67 g/mol
InChI Key: OCQBHHUDBUQVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-phenyl-1,2-thiazol-4-ol, also known as CPT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This molecule possesses a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring in CPT makes it a valuable scaffold for the development of novel drugs with a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its availability and ease of synthesis. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied, and its biological activities are well characterized. However, one limitation of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its potential toxicity. Like many compounds with biological activity, 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol. One area of interest is the development of novel drugs based on the 5-Chloro-3-phenyl-1,2-thiazol-4-ol scaffold. Researchers may also investigate the mechanisms of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in more detail, in order to better understand its potential therapeutic applications. Additionally, the use of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in combination with other drugs may be explored, in order to enhance its therapeutic effects. Overall, the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is likely to continue to be an active area of research in medicinal chemistry.

Synthesis Methods

The synthesis of 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be achieved through a variety of methods, including the cyclization of 2-aminothiophenol with phenacyl bromide, or the reaction of 2-chloro-3-phenylthiazolium chloride with sodium hydroxide. These methods have been optimized to produce high yields of pure 5-Chloro-3-phenyl-1,2-thiazol-4-ol, making it readily available for further research.

Scientific Research Applications

5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These activities make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of novel drugs for the treatment of various diseases.

properties

CAS RN

19389-32-3

Product Name

5-Chloro-3-phenyl-1,2-thiazol-4-ol

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

5-chloro-3-phenyl-1,2-thiazol-4-ol

InChI

InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H

InChI Key

OCQBHHUDBUQVRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC(=C2O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2O)Cl

Origin of Product

United States

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